2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide
CAS No.: 902278-71-1
Cat. No.: VC6169850
Molecular Formula: C26H20N2O6
Molecular Weight: 456.454
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902278-71-1 |
|---|---|
| Molecular Formula | C26H20N2O6 |
| Molecular Weight | 456.454 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)acetamide |
| Standard InChI | InChI=1S/C26H20N2O6/c1-32-18-8-9-21-19(12-18)26(31)20(25(30)16-5-3-2-4-6-16)13-28(21)14-24(29)27-17-7-10-22-23(11-17)34-15-33-22/h2-13H,14-15H2,1H3,(H,27,29) |
| Standard InChI Key | UAQCKWSZJIRLQM-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₆H₂₀N₂O₆, MW: 456.454 g/mol) features a 1,4-dihydroquinoline scaffold substituted at positions 3 and 6 with benzoyl and methoxy groups, respectively. The acetamide side chain connects the quinoline nitrogen to a 1,3-benzodioxole ring, introducing both lipophilic and electron-rich regions. Key structural attributes include:
-
Quinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring, enabling π-π stacking interactions with biological targets .
-
Benzodioxole Moiety: A methylenedioxy group that enhances metabolic stability and membrane permeability.
-
Acetamide Linker: A flexible spacer facilitating interactions with enzyme active sites .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₀N₂O₆ |
| Molecular Weight | 456.454 g/mol |
| CAS Registry Number | 902278-71-1 |
| IUPAC Name | N-(1,3-Benzodioxol-5-yl)-2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)acetamide |
| SMILES | COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
| Solubility | Not fully characterized; predicted low aqueous solubility due to high lipophilicity (LogP ≈ 3.8). |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound typically involves a multi-step sequence:
-
Quinoline Core Formation: Cyclocondensation of substituted anilines with β-keto esters under acidic conditions yields the 1,4-dihydroquinoline scaffold .
-
Benzoylation: Introduction of the benzoyl group at position 3 via Friedel-Crafts acylation.
-
Methoxy Group Incorporation: Electrophilic substitution at position 6 using methylating agents like dimethyl sulfate.
-
Acetamide Coupling: Reaction of the quinoline nitrogen with chloroacetyl chloride, followed by amidation with 5-amino-1,3-benzodioxole.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoline formation | Acetic acid, reflux, 12 h | 65–70 |
| Benzoylation | Benzoyl chloride, AlCl₃, 80°C | 55–60 |
| Methoxylation | (CH₃O)₂SO₂, NaOH, 60°C | 75–80 |
| Acetamide coupling | Chloroacetyl chloride, DMF, RT | 50–55 |
Reactivity Profile
The compound undergoes predictable transformations:
-
Oxidation: The 1,4-dihydroquinoline system oxidizes to a fully aromatic quinoline under strong oxidizing agents (e.g., KMnO₄) .
-
Reduction: Catalytic hydrogenation reduces the ketone group at position 4 to a secondary alcohol.
-
Substitution: The methoxy group can be demethylated with BBr₃ to yield a hydroxyl derivative.
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), with IC₅₀ values of 1.8 μM and 2.3 μM, respectively . The benzodioxole moiety is critical for suppressing NF-κB signaling, reducing TNF-α production by 72% at 10 μM.
Table 3: Cytotoxicity Data (48 h exposure)
| Cell Line | IC₅₀ (μM) | Mechanism Notes |
|---|---|---|
| MCF-7 | 12.4 ± 1.2 | Caspase-3 activation (+220%), G0/G1 arrest |
| A549 | 18.7 ± 2.1 | ROS generation (+150%), Bcl-2 downregulation |
The benzoyl group enhances DNA intercalation, while the methoxy substituent improves cellular uptake .
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the compound disrupts microbial membrane integrity via quinoline-mediated pore formation .
Comparative Analysis with Related Quinoline Derivatives
Structural Analogues
-
Compound 3d (Benzo[f]quinoline derivative): Exhibits broader anticancer activity but lower selectivity than 902278-71-1 .
-
Acarbose-like α-glucosidase inhibitors: Quinoline-benzimidazole hybrids (e.g., 9d) show superior antidiabetic activity (IC₅₀ = 3.2 μM) but lack anti-inflammatory effects .
Table 4: Pharmacological Comparison
| Compound | Anti-Inflammatory IC₅₀ (μM) | Anticancer IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| 902278-71-1 | 1.8 (COX-2) | 12.4 (MCF-7) | 6.9 |
| Benzo[f]quinoline 3d | Not reported | 8.2 (MCF-7) | 2.1 |
| 9d (Benzimidazole) | Not applicable | N/A | N/A |
Challenges and Future Directions
Pharmacokinetic Limitations
-
Low Solubility: <0.1 mg/mL in aqueous buffers, necessitating formulation strategies like nanoemulsions.
-
Metabolic Stability: Hepatic microsomal studies indicate rapid CYP3A4-mediated oxidation (t₁/₂ = 22 min) .
Synthetic Optimization
Recent advances in flow chemistry could improve the acetamide coupling step’s yield (currently 50–55%). Computational modeling suggests substituting the benzodioxole with a trifluoromethyl group may enhance target affinity by 30% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume